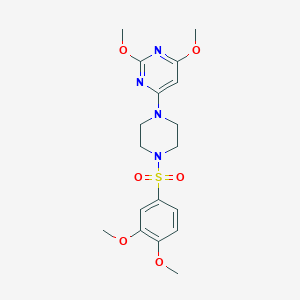

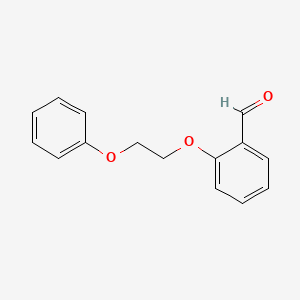

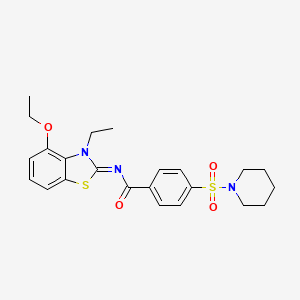

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple functional groups and heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and potential synthesis routes for the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the formation of key intermediates. For instance, the synthesis of a related compound with a piperidinyl methanone core was achieved through a substitution reaction, which could be a relevant method for synthesizing the piperidinyl component of the target compound . Another paper describes the synthesis of pyrazolyl arylmethanones, which shares the pyrazole moiety with the target compound, suggesting that similar synthetic strategies could be applicable . The synthesis of a pyrazole derivative with a chloro-fluoro-methoxyphenyl group was achieved through a series of reactions including treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, which might be adapted for the fluorophenyl and fluoropyrimidinyl components of the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using spectroscopic techniques and single crystal X-ray diffraction studies. For example, the piperidine ring in a related compound adopts a chair conformation, which is a common stable conformation for such rings . The presence of a pyrazole ring in the target compound is likely to influence its electronic structure and reactivity, as seen in other pyrazole derivatives .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a pyrazole ring suggests potential for nucleophilic substitution reactions, as well as the possibility of forming hydrogen bonds, which can affect the compound's reactivity and interactions with biological targets . The fluorine atoms could also influence the reactivity by attracting electrons and potentially stabilizing negative charges in the vicinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be partially deduced from related structures. For instance, the thermal stability of a similar compound was demonstrated through thermogravimetric analysis, indicating stability in a certain temperature range . The electronic properties such as the HOMO-LUMO energy gap can be significant in determining the chemical reactivity and potential biological activity of the compound . The molecular electrostatic potential map of similar compounds can identify reactive sites on the molecular surface, which could be relevant for understanding the interactions of the target compound with other molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and Hirshfeld Surface Analysis

A novel bioactive heterocycle closely related to the chemical structure was synthesized and evaluated for antiproliferative activity. The compound's structure was characterized using various spectroscopic methods and X-ray diffraction, highlighting the importance of structural analysis in understanding compound stability and interaction potential (Prasad et al., 2018).

Biological Activities

Anticancer Activity

Synthesis of compounds within the same chemical family has been explored for their anticancer potential. These efforts include the development of compounds with specific structural modifications aimed at improving efficacy against cancer cells (Gouhar et al., 2015).

Antimicrobial Activity

Research into similar compounds has led to the discovery of antimicrobial activities, with some compounds showing promising results against various bacterial and fungal strains. This highlights the potential for compounds within this chemical class to serve as leads for the development of new antimicrobial agents (Kumar et al., 2012).

Neurological Applications

Potential Antipsychotic Agents

Compounds bearing structural resemblance have been studied for their antipsychotic-like profiles in behavioral tests. This research indicates the potential for novel mechanisms of action beyond traditional dopamine receptor antagonism, offering a pathway for developing new antipsychotic drugs with reduced side effects (Wise et al., 1986).

Chemical Synthesis and Drug Development

Development of Precipitation-Resistant Formulations

Investigations have focused on improving the solubility and bioavailability of poorly water-soluble compounds, a challenge often encountered in drug development. This research underscores the importance of formulation strategies in enhancing the in vivo exposure of therapeutic candidates (Burton et al., 2012).

Eigenschaften

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O2/c1-26-18(9-17(25-26)13-4-6-14(21)7-5-13)19(28)27-8-2-3-16(12-27)29-20-23-10-15(22)11-24-20/h4-7,9-11,16H,2-3,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIUTWBMZLOSHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2521594.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2521598.png)

![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]propan-1-one](/img/structure/B2521600.png)

![(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2521607.png)